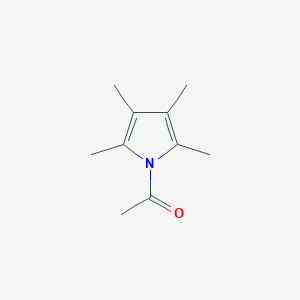
Vertaline B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vertaline B is a potent synthetic alkaloid that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This compound is synthesized through a complex synthesis method that involves several chemical reactions, leading to the formation of a highly pure and stable compound. Vertaline B has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, making it a promising candidate for future research and development.
Mecanismo De Acción
The mechanism of action of Vertaline B is not fully understood, but it is believed to involve the modulation of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Vertaline B has been shown to bind to serotonin receptors, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Vertaline B has been shown to have several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Furthermore, it has been shown to have antitumor properties, making it a potential candidate for the development of new cancer drugs. Vertaline B has also been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vertaline B has several advantages for lab experiments. It is a highly pure and stable compound, making it suitable for biochemical and physiological studies. Furthermore, it has been extensively studied for its mechanism of action and potential therapeutic applications, making it a promising candidate for future research. However, there are also limitations to using Vertaline B in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in living organisms. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in the future.
Direcciones Futuras
There are several future directions for research on Vertaline B. One potential direction is to further investigate its mechanism of action and how it interacts with serotonin receptors. This could lead to the development of new drugs for the treatment of mood disorders and pain. Another direction is to investigate its potential as a cancer drug, as it has been shown to have antitumor properties. Furthermore, research could be done to investigate the potential side effects and safety of Vertaline B, which would be important for its development as a drug. Overall, Vertaline B is a promising compound for future research and development, with potential applications in several areas of medicine.
Métodos De Síntesis
The synthesis of Vertaline B involves several chemical reactions, starting with the reaction of tryptamine with acetaldehyde to form N-acetyltryptamine. This intermediate is then reacted with ethyl chloroformate to form N-acetyl-N-ethylcarbamoyltryptamine. The final step involves the reaction of this intermediate with pyridine hydrochloride to form Vertaline B. The synthesis method is complex and requires expertise in organic chemistry, but it yields a highly pure and stable compound that is suitable for scientific research.
Aplicaciones Científicas De Investigación
Vertaline B has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antitumor properties, making it a promising candidate for the development of new drugs. Furthermore, it has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This makes Vertaline B a potential candidate for the treatment of mood disorders such as depression and anxiety.
Propiedades
Número CAS |
118985-28-7 |
|---|---|
Nombre del producto |
Vertaline B |
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1 |
Clave InChI |
BMGBVZMEIAHUFA-CUAWSUMVSA-N |
SMILES isomérico |
C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O |
SMILES |
CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |
SMILES canónico |
CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |
Sinónimos |
22,26-epiminocholest-5-ene-3,16,20-triol vertaline B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



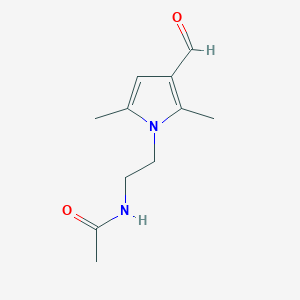

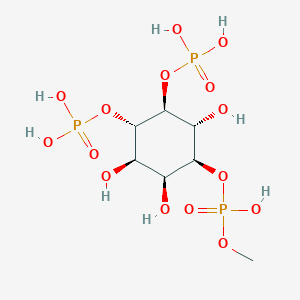
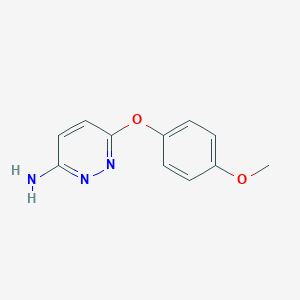
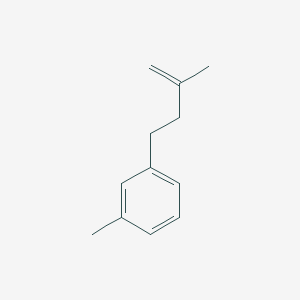
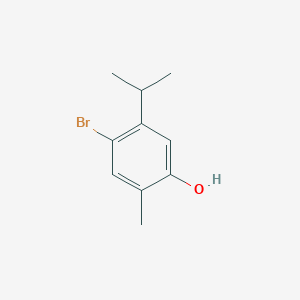
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
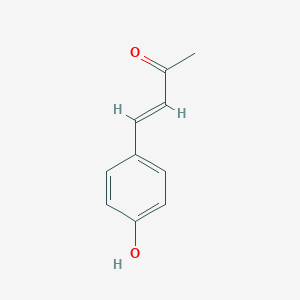
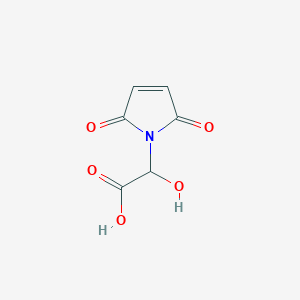
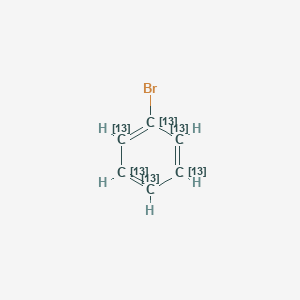
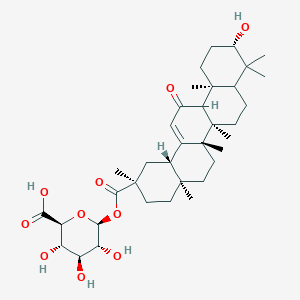
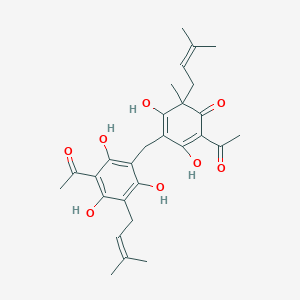
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
